molecular formula C14H19ClN2O2 B6309606 Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride CAS No. 1823229-56-6

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No.: B6309606
CAS No.: 1823229-56-6
M. Wt: 282.76 g/mol
InChI Key: FDGRMZSZNXIXLV-UHFFFAOYSA-N
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Description

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure consists of a benzyl group attached to a 3,6-diazabicyclo[3.2.1]octane core, with a carboxylate group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable diazabicyclo[3.2.1]octane derivative with benzyl chloroformate under basic conditions to form the benzyl ester. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-13(9-16)15-7-12;/h1-5,12-13,15H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGRMZSZNXIXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN(C2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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